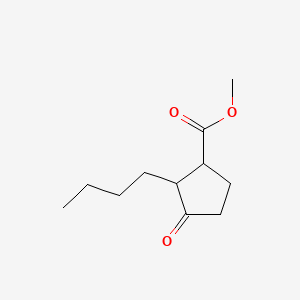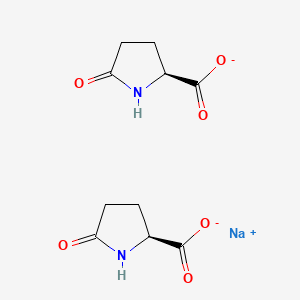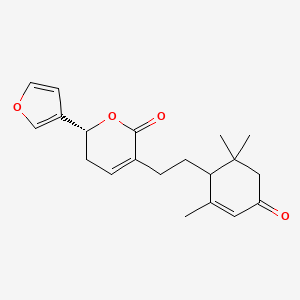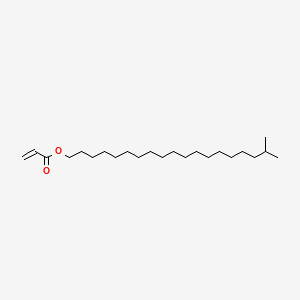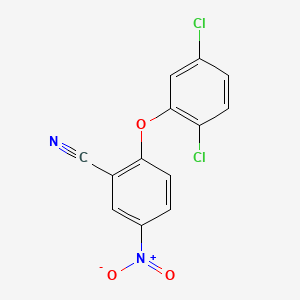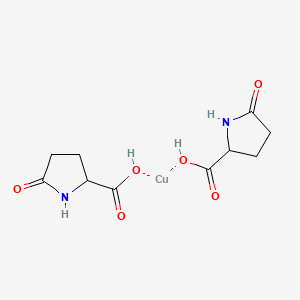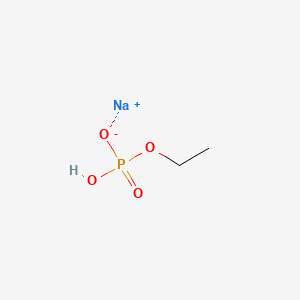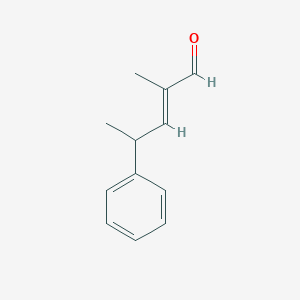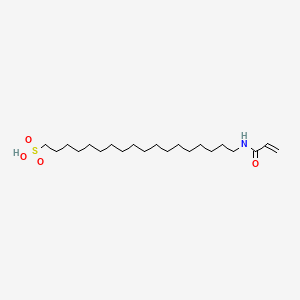
1,4-Naphthalenedione, 2-bromo-3-((4-chlorophenyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 2-bromo-3-((4-chlorophenyl)amino)- is a synthetic organic compound derived from naphthalenedione It is characterized by the presence of a bromine atom at the 2-position and a 4-chlorophenylamino group at the 3-position
Preparation Methods
The synthesis of 1,4-Naphthalenedione, 2-bromo-3-((4-chlorophenyl)amino)- typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-naphthoquinone, bromine, and 4-chloroaniline.
Bromination: 1,4-naphthoquinone is brominated using bromine in an appropriate solvent, such as acetic acid, to introduce the bromine atom at the 2-position.
Amination: The brominated product is then reacted with 4-chloroaniline in the presence of a base, such as sodium hydroxide, to form the final compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1,4-Naphthalenedione, 2-bromo-3-((4-chlorophenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
1,4-Naphthalenedione, 2-bromo-3-((4-chlorophenyl)amino)- has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as a therapeutic agent in treating autoimmune diseases, such as multiple sclerosis, due to its immunomodulatory properties.
Antimicrobial Activity: The compound has shown antimicrobial activity against various bacterial and fungal strains.
Biological Studies: It is used in studies to understand its effects on immune cells, particularly CD8+ T cells.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2-bromo-3-((4-chlorophenyl)amino)- involves its interaction with immune cells. It promotes the expansion of CD8+ T cells and limits the development of Th1 and Th17 cells, which are involved in autoimmune responses . This modulation of the immune system helps alleviate symptoms of autoimmune diseases.
Comparison with Similar Compounds
1,4-Naphthalenedione, 2-bromo-3-((4-chlorophenyl)amino)- can be compared with other naphthoquinone derivatives, such as:
2-Chloro-1,4-naphthoquinone: Similar in structure but with a chlorine atom instead of bromine.
2-Hydroxy-1,4-naphthoquinone: Contains a hydroxyl group instead of a halogen.
2,3-Dibromo-1,4-naphthoquinone: Contains two bromine atoms at the 2 and 3 positions.
The uniqueness of 1,4-Naphthalenedione, 2-bromo-3-((4-chlorophenyl)amino)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
131940-34-6 |
|---|---|
Molecular Formula |
C16H9BrClNO2 |
Molecular Weight |
362.60 g/mol |
IUPAC Name |
2-bromo-3-(4-chloroanilino)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H9BrClNO2/c17-13-14(19-10-7-5-9(18)6-8-10)16(21)12-4-2-1-3-11(12)15(13)20/h1-8,19H |
InChI Key |
TXBFDLLERQOZTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Br)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



